molecular formula C9H12ClNO3 B3007157 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride CAS No. 13062-63-0

2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride

Cat. No.: B3007157
CAS No.: 13062-63-0
M. Wt: 217.65
InChI Key: KLRJFHIRQCFJRD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride is a chemical compound that belongs to the class of aromatic hydroxyketones. This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a ketone functional group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride can be achieved through several methods. One common approach involves the treatment of 3-nitro-4-hydroxycoumarin with refluxing hydriodic acid and acetic acid, followed by reduction with hypophosphorous acid . Another method includes the hydrogenation of p-hydroxyisonitroso-acetophenone over palladium on carbon in acetic acid at temperatures below 60°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its antioxidant activity compared to similar compounds .

Properties

IUPAC Name

2-amino-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,11H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJFHIRQCFJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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